molecular formula C15H14N4OS B2557966 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide CAS No. 1207010-63-6

4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide

Cat. No.: B2557966
CAS No.: 1207010-63-6
M. Wt: 298.36
InChI Key: QHLZNFSPTYWWPC-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a methylisothiazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.

    Attachment of the Benzamide Group: This can be achieved through acylation reactions, where an amine reacts with a benzoyl chloride derivative.

    Introduction of the Methylisothiazole Moiety: This step might involve the reaction of a suitable thiazole precursor with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with imidazole and thiazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, targeting specific enzymes or receptors.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, coordination to metal ions, or other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((1H-imidazol-1-yl)methyl)benzamide: Lacks the thiazole ring, potentially altering its biological activity.

    N-(3-methylisothiazol-5-yl)benzamide: Lacks the imidazole ring, which might affect its binding properties and reactivity.

Uniqueness

The presence of both the imidazole and thiazole rings in 4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide makes it unique, potentially offering a combination of properties from both moieties, such as enhanced binding affinity or dual biological activity.

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(3-methylisothiazol-5-yl)benzamide is a synthetic compound notable for its potential pharmacological applications, particularly in oncology and antimicrobial therapies. This compound integrates various heterocyclic structures, which are often associated with significant biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4OSC_{12}H_{12}N_{4}OS, with a molecular weight of approximately 268.32 g/mol. Its structure includes an imidazole ring, a benzamide moiety, and a methylisothiazole group, contributing to its diverse biological interactions.

Property Value
Molecular FormulaC12H12N4OSC_{12}H_{12}N_{4}OS
Molecular Weight268.32 g/mol
SolubilityModerate in organic solvents
Melting PointExperimental determination required

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The imidazole and isothiazole rings are known to participate in various biochemical pathways, potentially influencing cell signaling and proliferation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar imidazole derivatives. For instance, compounds with imidazole substitutions have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCC827, NCI-H358, A549
  • IC50 Values :
    • HCC827: 6.26 ± 0.33 µM
    • NCI-H358: 6.48 ± 0.11 µM
    • A549: Non-active at tested concentrations

These results suggest that modifications in the chemical structure can enhance or reduce the efficacy against specific cancer types, indicating a need for further optimization in drug design .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds featuring imidazole rings have been reported to exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Preliminary screening has indicated that derivatives with similar scaffolds can achieve minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL without exhibiting cytotoxic effects .

Case Studies

  • In Vitro Cytotoxicity Study :
    • A study evaluated the cytotoxicity of related compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.
    • Results indicated that modifications in substituents significantly influenced activity, with some derivatives achieving IC50 values as low as 2.32μg/mL2.32\,\mu g/mL .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that the presence of specific functional groups enhances anticancer activity while maintaining selectivity towards cancer cells over normal fibroblast cells.
    • Further chemical modifications are recommended to improve selectivity and reduce potential toxicities .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-8-14(21-18-11)17-15(20)13-4-2-12(3-5-13)9-19-7-6-16-10-19/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZNFSPTYWWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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